Neurokinin B, pro(2)-trp(6,8)-nle(10)- Neurokinin B, pro(2)-trp(6,8)-nle(10)-
Brand Name: Vulcanchem
CAS No.: 105869-12-3
VCID: VC20744968
InChI: InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1
SMILES: CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N
Molecular Formula: C67H86N14O15
Molecular Weight: 1327.5 g/mol

Neurokinin B, pro(2)-trp(6,8)-nle(10)-

CAS No.: 105869-12-3

Cat. No.: VC20744968

Molecular Formula: C67H86N14O15

Molecular Weight: 1327.5 g/mol

* For research use only. Not for human or veterinary use.

Neurokinin B, pro(2)-trp(6,8)-nle(10)- - 105869-12-3

Specification

CAS No. 105869-12-3
Molecular Formula C67H86N14O15
Molecular Weight 1327.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1
Standard InChI Key ZKLUNXWBZZDGQS-KDICMADCSA-N
Isomeric SMILES CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N
SMILES CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N
Canonical SMILES CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator